6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin moiety, a piperazine ring, and a pyrroloquinoline core, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting with the preparation of the benzodioxin and piperazine intermediates. The benzodioxin moiety can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst . The piperazine ring is then introduced through a nucleophilic substitution reaction with a suitable halide . The final step involves the coupling of the benzodioxin-piperazine intermediate with the pyrroloquinoline core under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling reaction, as well as the development of efficient purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives under mild conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives of the benzodioxin moiety.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: As a precursor for the synthesis of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream biological pathways. Additionally, it can interact with cell surface receptors, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Uniqueness
6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: stands out due to its unique combination of structural features, including the benzodioxin, piperazine, and pyrroloquinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H27N3O5 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
9-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C27H27N3O5/c1-27(2)14-17(18-6-5-7-19-23(18)30(27)26(33)24(19)31)15-28-10-12-29(13-11-28)25(32)22-16-34-20-8-3-4-9-21(20)35-22/h3-9,14,22H,10-13,15-16H2,1-2H3 |
InChI Key |
YGVSONKGJDKACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C(=O)C5COC6=CC=CC=C6O5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.